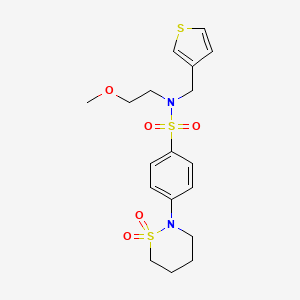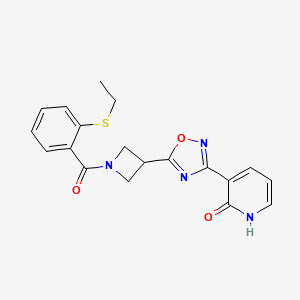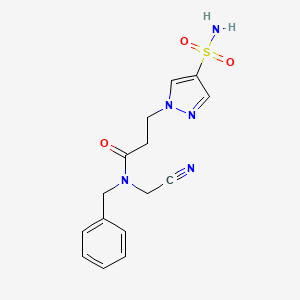
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H19N5O3S.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide involves the inhibition of various enzymes and proteins that are essential for the survival and growth of bacteria and cancer cells. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of glucose and cholesterol in the blood, which can help in the treatment of diabetes and cardiovascular diseases. It also exhibits anti-inflammatory and antioxidant effects, which can help in the prevention of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide in lab experiments include its high potency and specificity towards certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide. These include:
1. Further studies on its potential use in the treatment of diabetes and Alzheimer's disease.
2. Development of new derivatives with improved potency and safety profiles.
3. Investigation of its potential use in the treatment of other diseases, such as cancer and cardiovascular diseases.
4. Studies on its mechanism of action and interactions with other drugs.
5. Clinical trials to determine its safety and efficacy in humans.
In conclusion, N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has shown promising results in various fields of science. Its potential applications in the treatment of various diseases make it an interesting subject for further research. However, more studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide involves the reaction of benzyl cyanide with 4-sulfamoyl-1H-pyrazole-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final compound.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antibacterial, antifungal, and antitumor activity. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c16-7-9-19(11-13-4-2-1-3-5-13)15(21)6-8-20-12-14(10-18-20)24(17,22)23/h1-5,10,12H,6,8-9,11H2,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCYWSHRUGGWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CCN2C=C(C=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2803698.png)

![1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2803702.png)
![3-(2-fluorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2803705.png)
![3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2803706.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803707.png)

![methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2803711.png)
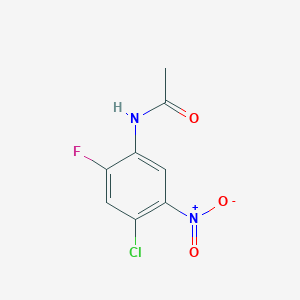
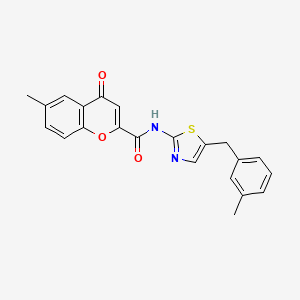
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)

